2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a methyl group at the 1-position and two oxo groups at the 2 and 4 positions. The compound also features an acetic acid moiety attached to the 3-position of the pyrimidine ring. This structure imparts the compound with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-formylchromone with malononitrile and diammonium hydrogen phosphate in an aqueous medium . The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the formation of the pyrido[2,3-d]pyrimidine core . The resulting intermediate is then subjected to further functionalization to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste. The choice of reagents and reaction conditions is also optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and alkyl groups.
Scientific Research Applications
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential bioactivity makes it a subject of research in medicinal chemistry.
Medicine: Research is ongoing to explore the compound’s therapeutic potential in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 2-Methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine
- 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness
2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-6(3-2-4-11-8)9(16)13(10(12)17)5-7(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
DLNFHGWJDSHISA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC(=O)O |
Origin of Product |
United States |
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